molecular formula C27H29N3O3S2 B11982080 (5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11982080
M. Wt: 507.7 g/mol
InChI Key: UGKHMDUNLVRGJP-JLPGSUDCSA-N
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Description

The compound (5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with various functional groups that may enhance its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the thiazolidinone ring and the introduction of the various substituents. Common reagents used in these reactions include thioamides, aldehydes, and pyrazoles. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or alcohols. Substitution reactions could introduce new functional groups, such as halides or amines.

Scientific Research Applications

(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly for diseases where thiazolidinone derivatives have shown efficacy.

    Industry: As a precursor for the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives, such as:

  • (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the isopropoxy and methoxy groups, for example, might enhance its solubility or binding affinity to certain targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H29N3O3S2

Molecular Weight

507.7 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N3O3S2/c1-18(2)33-23-12-11-20(15-19(23)3)25-21(17-30(28-25)22-9-6-5-7-10-22)16-24-26(31)29(27(34)35-24)13-8-14-32-4/h5-7,9-12,15-18H,8,13-14H2,1-4H3/b24-16-

InChI Key

UGKHMDUNLVRGJP-JLPGSUDCSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)OC(C)C

Origin of Product

United States

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